2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a pyrrole ring, a triazolopyridine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazolopyridine moiety: This can be achieved through a one-pot synthesis involving 2-hydrazinopyridine and substituted aromatic aldehydes under mild conditions.
Coupling with pyrrole: The triazolopyridine intermediate is then coupled with a pyrrole derivative using a palladium-catalyzed cross-coupling reaction.
Formation of benzamide: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide undergoes several types of chemical reactions:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The triazolopyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione.
Reduction: Formation of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is being investigated as a potential inhibitor of c-Met kinase, which is implicated in various cancers.
Material Science: The compound is used in the synthesis of coordination complexes and supramolecular assemblies.
Biological Studies: It is studied for its potential role in enzyme inhibition and photochemistry.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
c-Met Kinase Inhibition: The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition: It acts as an inhibitor of nicotinamide phosphoribosyltransferase, affecting the NAD+ salvage pathway.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are structurally similar.
[1,2,4]triazolo[1,5-a]pyridine derivatives: These compounds are used in material science for their electron-transporting properties.
Uniqueness
2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its combination of a pyrrole ring, triazolopyridine moiety, and benzamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C18H15N5O/c24-18(14-7-1-2-8-15(14)22-10-5-6-11-22)19-13-17-21-20-16-9-3-4-12-23(16)17/h1-12H,13H2,(H,19,24) |
InChI Key |
MWUZNNAHFZKAMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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